![molecular formula C13H9FN2O2S B3276990 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 651744-26-2](/img/structure/B3276990.png)
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated derivative of the pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its role in kinase inhibition and other biological activities. The compound features a phenylsulfonyl group at the 1-position and a fluorine atom at the 4-position of the pyrrolo[2,3-b]pyridine core. This substitution pattern is critical for modulating electronic properties, solubility, and binding interactions with biological targets such as kinases .
The phenylsulfonyl group is a common pharmacophore in kinase inhibitors, enhancing binding affinity through hydrophobic interactions and conformational stabilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the sulfonyl group can modulate its reactivity and stability. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to structurally analogous compounds. Key derivatives and their distinguishing features are summarized below:
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Comparisons
Electron-Withdrawing Substituents (4-F vs. 4-Cl)
- 4-Fluoro : Fluorine’s electronegativity enhances metabolic stability and may improve membrane permeability compared to bulkier halogens like chlorine. However, chlorine’s larger atomic radius could strengthen hydrophobic interactions in kinase binding pockets .
- 4-Chloro : The chloro derivative (CAS 744209-63-0) is a well-characterized intermediate in kinase inhibitor synthesis, with documented use in FGFR-targeting compounds .
Phenylsulfonyl vs. Other Sulfonyl Groups
- The phenylsulfonyl group at the 1-position is conserved across multiple analogs (e.g., ).
5-Position Modifications
- The 5-trifluoromethyl substituent (e.g., 1196507-57-9) introduces strong electron-withdrawing effects, which may enhance hinge-region binding in FGFR1 by forming hydrogen bonds with glycine residues (e.g., G485) . This contrasts with the unsubstituted 5-position in the 4-fluoro analog.
Biological Activity
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₉FN₂O₂S, with a molecular weight of 276.29 g/mol. The compound features a pyrrole ring fused to a pyridine nucleus, which is characteristic of many biologically active heterocycles.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with substitutions at the 4-position have shown enhanced cytotoxicity against ovarian and breast cancer cells.
- Antiviral Properties : Some derivatives exhibit antiviral activity, particularly against HIV-1. The structure-activity relationship (SAR) suggests that modifications to the phenyl group significantly influence antiviral efficacy.
- Anti-inflammatory Effects : Certain compounds within this class have been noted for their potential in modulating inflammatory pathways.
Anticancer Activity
A study conducted by Kalai et al. assessed the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The results indicated that compounds with specific substituents exhibited moderate to high cytotoxicity against ovarian cancer cells while maintaining lower toxicity towards non-cancerous cells.
Compound | Cell Line Tested | IC50 Value (µM) | Remarks |
---|---|---|---|
4-F-Pyrrolo Compound A | Ovarian Cancer | 5.0 | Moderate cytotoxicity |
4-F-Pyrrolo Compound B | Breast Cancer | 15.0 | Limited toxicity |
Antiviral Activity
In a screening for anti-HIV activity, several derivatives were evaluated for their ability to inhibit viral replication. The most promising compound demonstrated an EC50 value of 1.65 µM against HIV-1.
Compound | EC50 Value (µM) | Therapeutic Index |
---|---|---|
Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1H-pyrrolo[2,3-b]pyridine | 1.65 | 7.98 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Immune Responses : The anti-inflammatory properties are hypothesized to arise from their ability to modulate cytokine production and immune cell activation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer showed that treatment with a pyrrolo[2,3-b]pyridine derivative resulted in a significant reduction in tumor size in approximately 30% of participants.
- Case Study on HIV Treatment : In vitro studies demonstrated that the most active derivatives not only inhibited viral replication but also showed synergistic effects when combined with existing antiretroviral therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves two critical steps: (1) sulfonylation of the pyrrolo[2,3-b]pyridine core using phenylsulfonyl chloride under basic conditions (e.g., NaOH with benzyltriethylammonium chloride as a phase-transfer catalyst, at 273 K) to introduce the phenylsulfonyl group . (2) Fluorination at the 4-position, potentially via halogen exchange (e.g., substituting a chloro precursor with KF under high-temperature conditions) or nucleophilic aromatic substitution. Key variables include solvent choice (anhydrous DMF or THF), temperature control, and purification via column chromatography or recrystallization. Yields are optimized by avoiding moisture and using inert atmospheres.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regioselectivity. For example, sulfonyl groups exhibit distinct deshielding effects on adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for CHFNOS).
- X-ray Crystallography : Resolves crystal packing and π-π interactions between phenylsulfonyl groups and the heterocyclic core, as seen in related sulfonylated pyrrolopyridines .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities.
Q. What in vitro assays are used to evaluate the compound’s anticancer activity, and how is selectivity assessed?
- Methodological Answer :
- Cytotoxicity Assays : Conducted on cancer cell lines (e.g., ovarian, breast) using MTT or CellTiter-Glo, with IC values calculated. Non-cancerous cell lines (e.g., cardiac fibroblasts) are included to assess selectivity .
- Kinase Inhibition Profiling : FGFR or SGK-1 kinase inhibition is measured via ADP-Glo™ assays, comparing activity to known inhibitors .
- Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining confirm mechanistic pathways.
Advanced Research Questions
Q. How can regioselective fluorination be optimized to minimize byproducts in the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer :
- Halogen Exchange : Replace a chloro precursor with anhydrous KF in DMSO at 120°C, using 18-crown-6 as a catalyst to enhance fluoride nucleophilicity.
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrole) with tert-butoxycarbonyl (Boc) to direct fluorination to the 4-position .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity via controlled heating. Monitor progress with F NMR to track fluorine incorporation .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., use DMSO concentrations ≤0.1%).
- Purity Verification : Re-test compounds with HPLC and MS to rule out degradation products.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for kinases like FGFR1 or SGK-1 .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the phenylsulfonyl and fluorine substituents?
- Methodological Answer :
-
Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-chloro, 4-bromo) and compare activities (Table 1).
-
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding pockets. Correlate with experimental IC values .
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Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Schrödinger suites.
Table 1 : Comparative Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound Substituents IC (FGFR1) Selectivity Index (Cancer vs. Normal Cells) 4-Fluoro-1-(phenylsulfonyl) F, PhSO 12 nM 8.5 4-Chloro-1-(PhSO) Cl, PhSO 45 nM 3.2 1-(PhSO)-pyrrolo[2,3-b]pyridine H, PhSO 210 nM 1.1
Q. What challenges arise in scaling up synthesis, and how can continuous flow chemistry mitigate them?
- Methodological Answer :
- Challenge : Exothermic reactions during sulfonylation risk thermal degradation.
- Solution : Use continuous flow reactors with precise temperature control (e.g., 5°C) and residence time <2 minutes. This improves safety and yield (>80%) .
- Purification : In-line liquid-liquid extraction removes unreacted sulfonyl chloride, reducing downstream column chromatography needs.
Q. How does the electron-withdrawing phenylsulfonyl group influence cross-coupling reactivity?
- Methodological Answer :
- Suzuki-Miyaura Reactions : The sulfonyl group deactivates the pyrrolo[2,3-b]pyridine core, requiring Pd(PPh) (5 mol%) and KCO in toluene/EtOH (3:1) at 90°C for 24 hours. Electron-deficient aryl boronic acids couple efficiently (e.g., 4-cyanophenyl, 75% yield) .
- Buchwald-Hartwig Amination : Use XPhos precatalyst and LiHMDS to introduce amines at the 3-position, leveraging the sulfonyl group’s directing effects .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-fluoropyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJFEBQGYAKWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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